オフィオポゴナノンA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

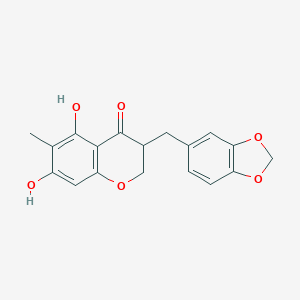

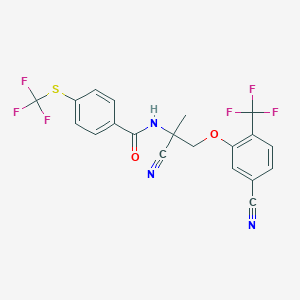

オフィオポゴナノンAは、伝統的な漢方薬で使用される植物であるオフィオポゴン・ヤポニクス(Ophiopogon japonicus)の塊茎から単離されたホモイソフラボノイド化合物です。この化合物は、抗酸化、抗炎症、および心血管保護効果を含む、さまざまな薬理学的特性で知られています .

科学的研究の応用

Ophiopogonanone A has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of homoisoflavonoids.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, inflammatory conditions, and cancer.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

作用機序

オフィオポゴナノンAは、さまざまな分子メカニズムを通じてその効果を発揮します。

抗酸化作用: フリーラジカルを捕捉し、抗酸化酵素をアップレギュレートします。

抗炎症作用: 炎症性サイトカインの産生を阻害し、核因子κB(NF-κB)およびミトゲン活性化タンパク質キナーゼ(MAPK)の活性化を抑制します。

類似の化合物:

- メチルthis compound

- メチルオフィオポゴナノンB

- オフィオポゴニンB

- オフィオポゴナノンE

比較: this compoundは、ベンゾジオキソール部分や複数のヒドロキシル基などの特定の構造的特徴の存在により、独自の薬理学的特性に貢献するため、ユニークです。メチルthis compoundやBなどの類似の化合物と比較して、this compoundは、より強い抗酸化作用と抗炎症作用を示します .

生化学分析

Biochemical Properties

Ophiopogonanone A interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit tyrosinase activity, a key enzyme involved in melanin synthesis . The inhibition mechanism involves multiple spectroscopic techniques and molecular docking .

Cellular Effects

Ophiopogonanone A has shown significant effects on various types of cells. For instance, it has been found to downregulate the expression of interleukin (IL)-6 and IL-8, which were enhanced by senescent normal human dermal fibroblasts . It also showed moderate cytotoxicity against HepG2, KB, and MCF-7 cell lines .

Molecular Mechanism

The molecular mechanism of Ophiopogonanone A involves its interaction with biomolecules at the molecular level. For example, it has been found to inhibit tyrosinase activity through coordination with two Cu ions in the active center of the tyrosinase protein . This prevents the entrance of the substrate, thereby inhibiting the catalytic activity of tyrosinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ophiopogonanone A change over time. A study identified nine metabolites of Ophiopogonanone A generated in the liver microsomes and hepatocytes of rats and humans . The metabolic pathways of Ophiopogonanone A include demethylenation, dehydrogenation, hydroxylation, methylation, and glucuronidation .

Metabolic Pathways

Ophiopogonanone A is involved in several metabolic pathways. As mentioned earlier, the metabolic pathways of Ophiopogonanone A include demethylenation, dehydrogenation, hydroxylation, methylation, and glucuronidation .

準備方法

合成ルートと反応条件: オフィオポゴナノンAは、出発物質である2,4,6-トリヒドロキシアセトフェノンを含むいくつかの化学反応によって合成することができます反応条件には、多くの場合、p-トルエンスルホン酸などの触媒と、還流条件下でエタノールまたはメタノールなどの溶媒の使用が含まれます .

工業生産方法: this compoundの工業生産には、オフィオポゴン・ヤポニクスの塊茎からの化合物の抽出が含まれます。抽出プロセスには、塊茎の乾燥と粉砕、続いてエタノールまたはメタノールを使用した溶媒抽出が含まれます。次に、抽出物をクロマトグラフィー技術を使用して精製し、this compoundを分離します .

化学反応の分析

反応の種類: オフィオポゴナノンAは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、this compoundを対応するキノン型に変換することができます。

還元: 還元反応は、ジヒドロ誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物:

酸化: キノン誘導体。

還元: ジヒドロ誘導体。

置換: エーテルとエステル.

4. 科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学: ホモイソフラボノイドの研究における参照化合物として使用されます。

生物学: 抗酸化作用と抗炎症作用について調査されています。

医学: 心血管疾患、炎症性疾患、および癌における潜在的な治療効果について研究されています。

類似化合物との比較

- Methylophiopogonanone A

- Methylophiopogonanone B

- Ophiopogonin B

- Ophiopogonanone E

Comparison: Ophiopogonanone A is unique due to its specific structural features, such as the presence of a benzodioxole moiety and multiple hydroxyl groups, which contribute to its distinct pharmacological properties. Compared to similar compounds like Methylophiopogonanone A and B, Ophiopogonanone A exhibits stronger antioxidant and anti-inflammatory activities .

特性

CAS番号 |

75239-63-3 |

|---|---|

分子式 |

C18H16O6 |

分子量 |

328.3 g/mol |

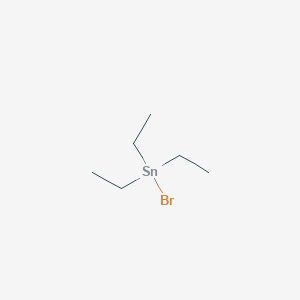

IUPAC名 |

(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H16O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-6,11,19-20H,4,7-8H2,1H3/t11-/m1/s1 |

InChIキー |

QBRLTNYECODTFP-LLVKDONJSA-N |

SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O |

異性体SMILES |

CC1=C(C2=C(C=C1O)OC[C@H](C2=O)CC3=CC4=C(C=C3)OCO4)O |

正規SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O |

外観 |

Powder |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)